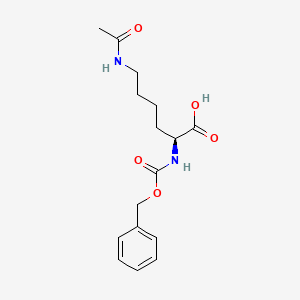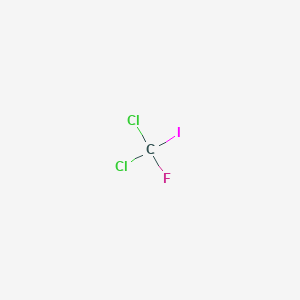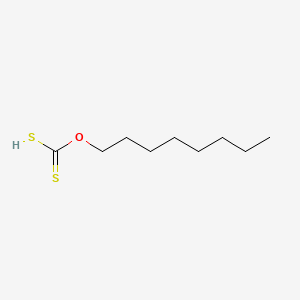![molecular formula C22H32F22N4O8S3 B13417289 trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate CAS No. 70225-24-0](/img/structure/B13417289.png)
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group and a highly fluorinated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate typically involves multiple steps. The process begins with the preparation of the fluorinated alkyl chain, which is then reacted with a sulfonyl chloride to introduce the sulfonylamino group. The final step involves the quaternization of the amine group with trimethyl sulfate to form the azanium ion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonylamino group.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings due to its fluorinated alkyl chain.
作用機序
The mechanism of action of trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate involves its interaction with various molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, while the sulfonylamino group can form hydrogen bonds with specific amino acid residues. These interactions can disrupt biological processes, leading to antimicrobial effects or enhanced drug delivery.
類似化合物との比較
Similar Compounds
Trimethylboroxine: Another compound with a trimethyl group, used as a methylating agent.
2,2,4-Trimethylpentane: Used in fuel calibration and UV-Visible spectrophotometry.
Cycloalkanes: Compounds with similar cyclic structures but different functional groups.
Uniqueness
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate is unique due to its highly fluorinated alkyl chain and sulfonylamino group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific interactions with biological molecules.
特性
CAS番号 |
70225-24-0 |
|---|---|
分子式 |
C22H32F22N4O8S3 |
分子量 |
994.7 g/mol |
IUPAC名 |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C11H16F11N2O2S.H2O4S/c2*1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;1-5(2,3)4/h2*23H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
URZDLCWBSHBQJS-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)







